Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)
Description
Properties
IUPAC Name |
10-(4-methylphenyl)sulfonyloxydecyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6S2/c1-21-11-15-23(16-12-21)31(25,26)29-19-9-7-5-3-4-6-8-10-20-30-32(27,28)24-17-13-22(2)14-18-24/h11-18H,3-10,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCKJOZNCYWHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305206 | |
| Record name | Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36247-33-3 | |
| Record name | NSC169725 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) typically involves the reaction of decane-1,10-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Decane-1,10-diol+24-methylbenzenesulfonyl chloride→Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)+2HCl
Industrial Production Methods: In an industrial setting, the production of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) can undergo nucleophilic substitution reactions where the sulfonate groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield decane-1,10-diol and 4-methylbenzenesulfonic acid.
Oxidation: Under strong oxidative conditions, the decane backbone can be oxidized to form decane-1,10-dicarboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Various substituted decane derivatives.
Hydrolysis: Decane-1,10-diol and 4-methylbenzenesulfonic acid.
Oxidation: Decane-1,10-dicarboxylic acid.
Scientific Research Applications
Organic Synthesis
Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) serves as an intermediate in organic synthesis. It is particularly useful in the preparation of polymers and complex organic molecules due to its ability to undergo nucleophilic substitution reactions. This property allows for the introduction of various functional groups into the decane backbone.
Drug Delivery Systems
Research has shown that this compound can enhance drug solubility and bioavailability by forming stable complexes with various pharmaceuticals. Its sulfonate groups facilitate interactions with drug molecules, making it a potential candidate for drug delivery applications.
Surfactants and Emulsifying Agents
In industrial applications, Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) is utilized as a surfactant and emulsifying agent in detergents and cleaning products. Its unique structural properties allow it to stabilize emulsions and enhance the performance of cleaning formulations.
Case Study 1: Drug Delivery Enhancement
A study investigated the use of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) as a carrier for hydrophobic drugs. The results indicated a significant increase in the solubility of the drugs when complexed with this compound compared to their unmodified forms. This finding suggests its potential utility in formulating more effective therapeutic agents.
Case Study 2: Industrial Applications
In an industrial setting, formulations containing Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) were tested for their effectiveness as cleaning agents. The formulations demonstrated superior emulsifying properties compared to traditional surfactants, leading to improved cleaning efficiency in various applications.
Mechanism of Action
The mechanism of action of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) involves its ability to interact with various molecular targets through its sulfonate groups. These interactions can lead to the formation of stable complexes with other molecules, thereby altering their physical and chemical properties. The pathways involved include hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DEQUALINIUM ACETATE
- Structure: 1,1'-(decane-1,10-diyl)bis[4-amino-2-methylquinolinium] diacetate (CAS 4028-98-2) .
- Functional Groups: Two quinolinium rings linked via a decane chain, with acetate counterions.
- Applications : Primarily used as an antimicrobial agent due to its ability to disrupt microbial membranes.
- Key Differences: Unlike Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate), DEQUALINIUM ACETATE contains cationic quinolinium moieties and acetate ions, enhancing its solubility and ionic interactions with microbial cells.
N,N'-(decane-1,10-diyl)bis(4-((1H-benzo[d]imidazol-1-yl)methyl)benzamide)
- Structure : A bis-benzamide derivative with a decane spacer and benzimidazole substituents .
- Functional Groups : Benzimidazole-linked benzamide groups.
- Applications : Investigated as a DNA/RNA hybrid and telomeric quadruplex ligand for anticancer therapy.
- This difference likely alters binding affinities to nucleic acid targets, with the sulfonate variant being less studied in this context .
N,N'-(decane-1,10-diyl)bis(6-fluoro-2-methylquinoline-4-carboxamide)
- Structure: A quinoline-carboxamide derivative with a decane bridge .
- Functional Groups: Fluorinated quinoline rings and carboxamide linkages.
- Applications : Evaluated for anticancer activity, leveraging fluorinated groups to enhance bioavailability and target specificity.
- Key Differences : The sulfonate ester in Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) lacks the fluorinated aromatic system and carboxamide bonds, which are critical for intercalation or groove-binding in DNA. This structural divergence suggests distinct mechanisms of action .
Physicochemical and Functional Comparison Table
Research Findings and Gaps
- Antimicrobial Potential: DEQUALINIUM ACETATE’s efficacy highlights the importance of cationic charge for antimicrobial activity, a feature absent in the sulfonate variant. This suggests Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) may require structural modification for similar applications .
- Anticancer Applications: Bis-benzimidazole and bis-quinoline derivatives demonstrate that decane-linked compounds with planar aromatic systems are effective in targeting nucleic acids. The sulfonate derivative’s lack of such groups limits its direct applicability but opens avenues for derivatization .
- Synthetic Feasibility : The synthesis protocols for decane-bridged compounds (e.g., ethyl acetate precipitation ) could be adapted for Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate), though sulfonate ester formation may require specialized conditions.
Biological Activity
Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) is an organic compound with significant potential in various fields, particularly in chemistry and biology. This article explores its biological activity, focusing on its mechanisms of action, potential applications in drug delivery, and relevant research findings.
Chemical Structure and Properties
Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) has the following chemical characteristics:
- Molecular Formula: CHOS
- Molecular Weight: 482.662 g/mol
- CAS Number: 36247-33-3
The compound features a decane backbone with two sulfonate groups derived from 4-methylbenzenesulfonic acid. This unique structure contributes to its solubility and reactivity in various chemical environments .
The biological activity of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) primarily stems from its ability to interact with biological molecules through its sulfonate groups. The mechanisms include:
- Hydrogen Bonding: The sulfonate groups can form hydrogen bonds with polar molecules, enhancing solubility.
- Electrostatic Interactions: The negatively charged sulfonate groups can interact with positively charged biological targets.
- Van der Waals Forces: These interactions contribute to the stability of complexes formed with other molecules .
Applications in Drug Delivery
Recent studies have highlighted the potential of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability. This property is particularly beneficial for hydrophobic drugs that typically have low solubility in aqueous environments.
Case Study: Drug Solubilization
In a study examining the use of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) for improving the solubility of a poorly soluble anti-cancer drug, researchers found that the compound significantly increased the drug's solubility in physiological conditions. This enhancement led to improved cellular uptake and bioactivity in vitro .
Toxicological Profile
While the compound shows promise in various applications, understanding its safety profile is crucial. Preliminary toxicological assessments indicate that Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) exhibits low toxicity levels in mammalian cell cultures. However, further studies are necessary to evaluate its long-term effects and potential cytotoxicity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate), a comparison with similar compounds can be insightful:
| Compound Name | Structure | Key Properties |
|---|---|---|
| Decane-1,10-diyl bis(4-methylbenzene-1-sulfonamide) | Similar backbone with sulfonamide groups | Potentially lower solubility compared to sulfonates |
| 1,10-Di(decahydro-1-naphthyl)decane | Different substituents | Varying reactivity and solubility profiles |
Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) stands out due to its specific sulfonate groups that enhance solubility in polar solvents and increase reactivity in nucleophilic substitution reactions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate), and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via esterification or sulfonation reactions. For example, a two-step approach involves coupling 1,10-decanediol with 4-methylbenzenesulfonyl chloride under basic conditions. Reaction optimization studies show that yields are sensitive to catalysts and solvents. Using EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) yielded 30% product after purification by flash chromatography . In contrast, employing p-toluenesulfonic acid (PTSA) in toluene achieved 55% yield, highlighting the role of acid catalysts in enhancing reaction efficiency . Solvent polarity and purification methods (e.g., crystallization from ethanol/THF mixtures) further influence purity and recovery.
Q. How is Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural elucidation relies on a combination of NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. For instance, ¹H NMR (400 MHz, CDCl₃) reveals distinct chemical shifts for aromatic protons (δ ~7.2–7.8 ppm) and methyl groups (δ ~2.4 ppm), while ¹³C NMR confirms sulfonate ester linkages (C-SO₃ at ~118–125 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 468.638) . Purity is assessed via HPLC (>98% purity using C18 columns with acetonitrile gradients) . X-ray crystallography, as applied to structurally analogous compounds, can resolve conformational details, such as alkyl chain geometry and sulfonate group orientation .
Q. What purification strategies are effective for isolating Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) from reaction mixtures?
- Methodological Answer : Flash column chromatography (silica gel, dichloromethane as eluent) is widely used for initial purification . Recrystallization from ethanol/THF (25:1 v/v) improves purity by removing unreacted starting materials and byproducts . For scale-up, solvent partitioning (e.g., using toluene/water) or centrifugal filtration may reduce residual catalysts like DMAP or EDAC.
Advanced Research Questions
Q. How does the structural conformation of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) influence its efficacy in ion-selective membranes?
- Methodological Answer : The compound’s long alkyl chain (C10) and sulfonate groups enable compatibility with polymeric matrices like PVC or polyurethane, as seen in ion-selective electrodes. Its flexibility allows integration into membrane compositions (e.g., 65.5 wt% in ETH 469-based membranes), where it acts as a lipophilic mediator, enhancing ionophore mobility and sensor stability . Structural studies of analogous compounds (e.g., crystal packing in dichloride trihydrate derivatives) suggest that alkyl chain length and sulfonate spacing dictate membrane hydrophobicity and ion transport efficiency .
Q. What mechanistic insights explain yield discrepancies in the synthesis of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)?
- Methodological Answer : Yield variations (e.g., 30% vs. 55%) arise from differences in catalyst systems and reaction kinetics. EDAC-mediated coupling is limited by competing side reactions (e.g., carbodiimide decomposition), whereas PTSA-driven esterification minimizes byproduct formation due to its Brønsted acid activity . Solvent choice also plays a role: toluene’s high boiling point (110°C) facilitates prolonged refluxing, improving conversion compared to lower-boiling DCM .
Q. How can Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) be functionalized for applications in supramolecular chemistry?
- Methodological Answer : The sulfonate groups serve as anchoring points for host-guest interactions. For example, in electrochemically controlled "zip-tie" systems, the compound’s sulfonate termini can bind cationic cyclophanes or viologens, enabling reversible assembly . Functionalization strategies include nucleophilic substitution (e.g., replacing sulfonate with thiols) or oxidative modification to sulfone derivatives, as demonstrated in analogous systems .
Q. What are the key challenges in analyzing degradation products of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) under oxidative conditions?
- Methodological Answer : Oxidative degradation (e.g., via H₂O₂/UV treatment) produces sulfonic acids and fragmented alkyl chains. LC-MS/MS with collision-induced dissociation (CID) is critical for identifying transient intermediates. However, matrix effects from co-eluting polymers (in membrane studies) complicate detection. Isotopic labeling (e.g., ¹³C-decane chains) coupled with GC-MS can trace degradation pathways .
Data Contradiction and Resolution
Q. Why do NMR spectra of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) derivatives sometimes show unexpected splitting patterns?
- Methodological Answer : Splitting anomalies arise from dynamic conformational changes (e.g., alkyl chain rotation) or diastereotopic protons in crystalline phases. Variable-temperature NMR (VT-NMR) can resolve such ambiguities by freezing rotational states. For example, cooling to −40°C in CDCl₃ simplifies splitting in decane-linked compounds by stabilizing specific conformers .
Application-Specific Considerations
Q. What protocols ensure the stability of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) in long-term storage for biological studies?
- Methodological Answer : Store under inert gas (N₂/Ar) at 4°C in amber vials to prevent hydrolysis of sulfonate esters. Pre-purification via recrystallization removes residual acids/bases that accelerate degradation. For biological assays, prepare stock solutions in anhydrous DMSO and confirm stability via periodic HPLC checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
